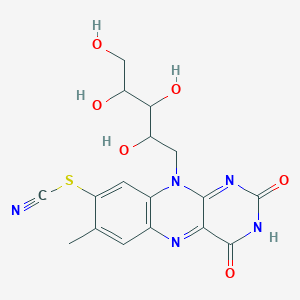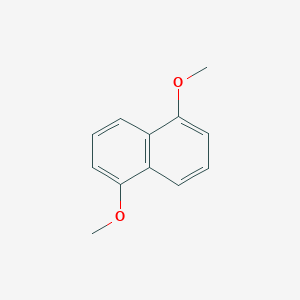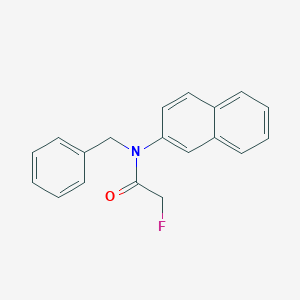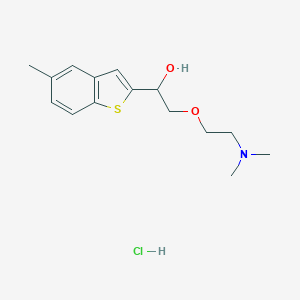
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride, commonly known as DMXB-A, is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a critical role in cognitive function, memory, and synaptic plasticity.
Wirkmechanismus
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is highly expressed in the hippocampus and cortex, regions of the brain that are critical for learning and memory. Activation of the α7 nicotinic acetylcholine receptor leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive processes.
Biochemische Und Physiologische Effekte
DMXB-A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, DMXB-A has been shown to enhance attention and reduce impulsivity in animal models of ADHD. DMXB-A has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXB-A is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the potential for off-target effects. However, DMXB-A is relatively new and its long-term safety and efficacy have not been fully established. In addition, DMXB-A is expensive and difficult to synthesize, which may limit its use in laboratory experiments.
Zukünftige Richtungen
Future research on DMXB-A could focus on its potential therapeutic properties in other neurological disorders, such as Parkinson's disease and depression. In addition, further studies are needed to establish the long-term safety and efficacy of DMXB-A in humans. The development of more efficient and cost-effective synthesis methods for DMXB-A could also facilitate its use in laboratory experiments.
Synthesemethoden
The synthesis of DMXB-A involves the reaction of 5-methylbenzo[b]thiophene-2-carbaldehyde with 2-dimethylaminoethyl chloride to form the intermediate, alpha-((2-(dimethylamino) ethoxy)methyl)-5-methylbenzo[b]thiophene-2-carbaldehyde. This intermediate is then reduced to DMXB-A using sodium borohydride and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that DMXB-A can improve cognitive function, memory, and attention in animal models of these disorders.
Eigenschaften
CAS-Nummer |
131965-03-2 |
|---|---|
Produktname |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride |
Molekularformel |
C15H22ClNO2S |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-(5-methyl-1-benzothiophen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c1-11-4-5-14-12(8-11)9-15(19-14)13(17)10-18-7-6-16(2)3;/h4-5,8-9,13,17H,6-7,10H2,1-3H3;1H |
InChI-Schlüssel |
JYOUZRMJJNQBRU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl |
Synonyme |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-me thanol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






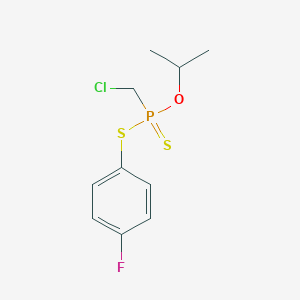
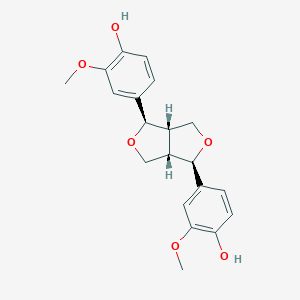
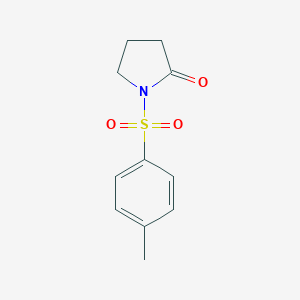
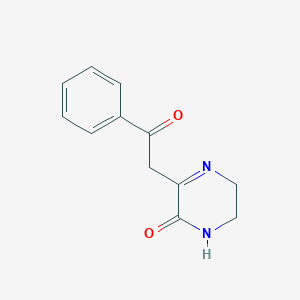
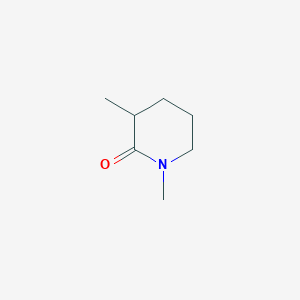
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

